molecular formula C11H20N2O B1493672 1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol CAS No. 2169066-45-7

1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol

Cat. No. B1493672
CAS RN: 2169066-45-7
M. Wt: 196.29 g/mol
InChI Key: RCIIHFVXNVVPJD-UHFFFAOYSA-N
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Description

“1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol” is a complex organic compound. It is related to the class of compounds known as 2-azabicyclo[2.2.1]heptanes . These compounds are characterized by a structure that includes a seven-membered ring with two carbon atoms replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes, which are related to the compound , has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.1]heptanes involves a seven-membered ring with two carbon atoms replaced by a nitrogen atom . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Safety and Hazards

The safety data sheet for a related compound, (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye damage . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment when handling this compound .

Future Directions

The chemistry and applications of 2-azabicyclo[2.2.1]heptanes and related compounds remain underexplored . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there is potential for future research in this area.

properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-7-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-9-3-5-13(6-4-9)11-8-1-2-10(11)12-7-8/h8-12,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIIHFVXNVVPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol
Reactant of Route 2
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol
Reactant of Route 3
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol
Reactant of Route 4
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol
Reactant of Route 5
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol
Reactant of Route 6
1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol

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